molecular formula C24H28N2O2 B14671367 3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile CAS No. 50381-93-6

3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile

Cat. No.: B14671367
CAS No.: 50381-93-6
M. Wt: 376.5 g/mol
InChI Key: XGCQMJYWIIZLOS-UHFFFAOYSA-N
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Description

3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C24H28N2O2. This compound features a decane chain flanked by two benzonitrile groups connected through ether linkages. It is characterized by its aromatic rings and nitrile functionalities, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile typically involves the reaction of decane-1,10-diol with 3-bromobenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of decane-1,10-diol are replaced by the benzonitrile groups, forming ether linkages .

Industrial Production Methods

In an industrial setting, the production of 3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the decane chain.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile involves its interaction with molecular targets through its nitrile and ether functionalities. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in biological systems, the nitrile groups may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
  • 3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile
  • 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile

Uniqueness

3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is unique due to its longer decane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

50381-93-6

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[10-(3-cyanophenoxy)decoxy]benzonitrile

InChI

InChI=1S/C24H28N2O2/c25-19-21-11-9-13-23(17-21)27-15-7-5-3-1-2-4-6-8-16-28-24-14-10-12-22(18-24)20-26/h9-14,17-18H,1-8,15-16H2

InChI Key

XGCQMJYWIIZLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

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